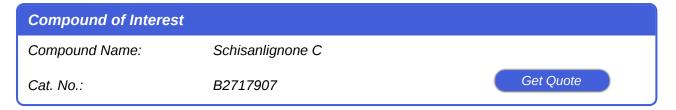


An In-depth Technical Guide to Schisanlignone C: Physicochemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisanlignone C is a dibenzocyclooctadiene lignan, a class of natural products that has garnered significant interest in the scientific community for its diverse biological activities. Isolated from plants of the Schisandra genus, which have a long history of use in traditional medicine, **Schisanlignone C** is a subject of ongoing research to elucidate its therapeutic potential. This technical guide provides a comprehensive overview of the physicochemical properties of **Schisanlignone C**, detailed experimental protocols for its analysis, and insights into its biological activities and associated signaling pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Table 1: Physicochemical Properties of Schisanlignone C



Property	Value	Source
Molecular Formula	C23H26O7	[1]
Molecular Weight	414.45 g/mol	[1]
CAS Number	144606-83-7	[2]
Melting Point	Not available	
Solubility	Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.	[2]

Spectroscopic Data:

The structural elucidation of **Schisanlignone C** has been primarily achieved through a combination of spectroscopic techniques. While a complete, publicly available dataset with detailed peak assignments is not readily available in the summarized search results, the following represents a general overview of the expected spectroscopic features for a compound of this class.

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for aromatic protons, methoxy groups, and protons of the cyclooctadiene ring. The chemical shifts and coupling constants of these protons are crucial for determining the substitution pattern and stereochemistry of the molecule.
- ¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule. Signals corresponding to aromatic carbons, carbonyl groups, methoxy carbons, and aliphatic carbons in the cyclooctadiene ring would be expected.
- Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit absorption bands corresponding to hydroxyl groups (if present), carbonyl groups, C-O stretching of ethers and esters, and aromatic C-H and C=C stretching vibrations.
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The fragmentation pattern can provide valuable



information about the different structural motifs within the molecule.

 UV-Vis Spectroscopy: The UV-Vis spectrum is expected to show absorption maxima characteristic of the conjugated aromatic system present in the dibenzocyclooctadiene lignan scaffold.

Experimental Protocols

Detailed experimental protocols are essential for the replication of research findings and for the development of robust analytical methods. The following sections outline general procedures for the isolation, purification, and analysis of lignans from Schisandra species, which can be adapted for **Schisanlignone C**.

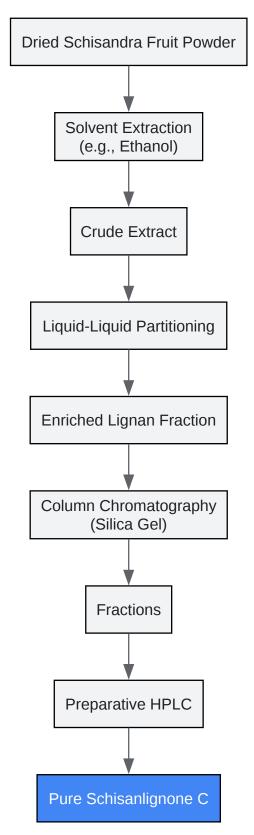
Isolation and Purification of Lignans from Schisandra Species

A common method for the extraction and isolation of lignans, including **Schisanlignone C**, from the fruits of Schisandra plants involves several steps:

- Extraction: The dried and powdered plant material is typically extracted with an organic solvent such as ethanol or methanol. Maceration, Soxhlet extraction, or ultrasound-assisted extraction can be employed.
- Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate
 compounds based on their polarity. A typical scheme involves partitioning between water and
 a series of organic solvents of increasing polarity, such as n-hexane, chloroform, and ethyl
 acetate.
- Chromatography: The enriched lignan fraction is further purified using various chromatographic techniques.
 - Column Chromatography: Silica gel or alumina are commonly used as the stationary phase, with a gradient of solvents of increasing polarity to separate the different lignans.
 - High-Performance Liquid Chromatography (HPLC): Preparative HPLC with a C18 column is often used for the final purification of individual lignans to a high degree of purity.



Workflow for Lignan Isolation and Purification



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Caption: General workflow for the isolation and purification of **Schisanlignone C**.

High-Performance Liquid Chromatography (HPLC) Analysis

A validated HPLC method is crucial for the quantitative analysis of **Schisanlignone C** in plant extracts and biological samples.

- Chromatographic Conditions:
 - Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μm) is typically used.
 - Mobile Phase: A gradient elution with a mixture of water (often with a small amount of acid like formic acid to improve peak shape) and an organic solvent like acetonitrile or methanol is common.
 - Flow Rate: A flow rate of around 1.0 mL/min is generally employed.
 - Detection: UV detection at a wavelength corresponding to the absorption maximum of the lignan is used for quantification. A photodiode array (PDA) detector can be used to obtain the full UV spectrum for peak identification.

Biological Activities and Signaling Pathways

Lignans from Schisandra are known to possess a wide range of biological activities, including anti-inflammatory and neuroprotective effects. While specific studies detailing the signaling pathways modulated by **Schisanlignone C** are not extensively available in the initial search results, related lignans from the same plant genus have been shown to exert their effects through the modulation of key cellular signaling cascades.

Anti-Inflammatory Activity

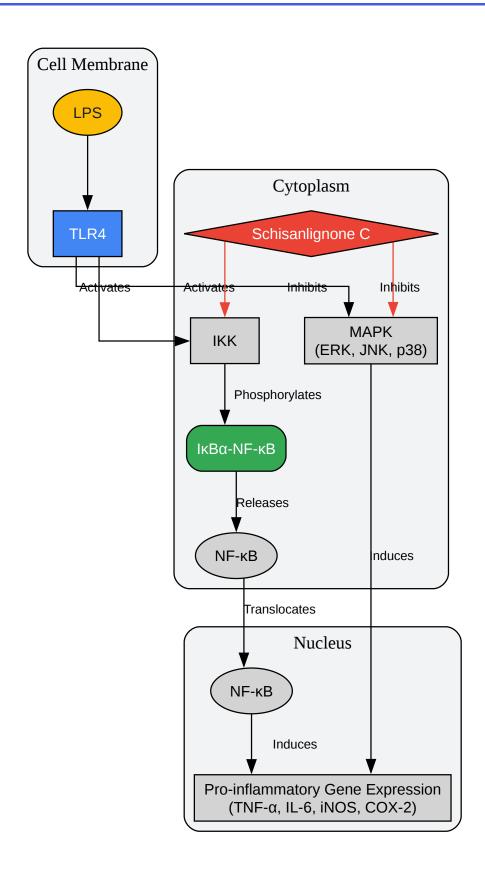
Many lignans from Schisandra have demonstrated potent anti-inflammatory properties. These effects are often mediated by the inhibition of pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.



- NF-κB Pathway: This pathway is a central regulator of inflammation. In response to inflammatory stimuli, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimers (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2). Lignans may inhibit this pathway by preventing the degradation of IκBα or by directly inhibiting the nuclear translocation of NF-κB.
- MAPK Pathway: The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. Activation of these kinases by inflammatory stimuli leads to the phosphorylation of various transcription factors, which in turn regulate the expression of inflammatory mediators. Some lignans have been shown to suppress the phosphorylation of ERK, JNK, and p38, thereby attenuating the inflammatory response.

Hypothesized Anti-Inflammatory Signaling Pathway of Schisanlignone C





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- To cite this document: BenchChem. [An In-depth Technical Guide to Schisanlignone C: Physicochemical Properties and Biological Activities]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2717907#physicochemical-properties-of-schisanlignone-c]

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